Product packaging for methyl 5-iodo-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 1533442-31-7)

methyl 5-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B1407955
CAS No.: 1533442-31-7
M. Wt: 252.01 g/mol
InChI Key: IMAPLGQOWUWXGL-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-pyrazole-3-carboxylate (CAS: 1533442-31-7) is a halogenated pyrazole derivative with the molecular formula C₅H₅IN₂O₂ and a molecular weight of 252.01 g/mol . It is characterized by an iodine substituent at the 5-position of the pyrazole ring and a methyl ester group at the 3-position. This compound is primarily used in pharmaceutical and agrochemical research, particularly as a building block for synthesizing kinase inhibitors and other bioactive molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2O2 B1407955 methyl 5-iodo-1H-pyrazole-3-carboxylate CAS No. 1533442-31-7

Properties

IUPAC Name

methyl 5-iodo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPLGQOWUWXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrazole Derivatives

  • Starting Materials : Pyrazole derivatives, such as methyl pyrazole-3-carboxylate, are used as starting materials.
  • Halogenation Reaction : The introduction of iodine at the 5th position of the pyrazole ring is achieved through a halogenation reaction. This step requires careful control of reaction conditions to ensure regioselectivity.
  • Reagents and Conditions : Common reagents include iodine or iodine-based compounds in the presence of a suitable catalyst or base. The reaction conditions may involve low temperatures and specific solvents to optimize yields and minimize side reactions.

Challenges and Considerations

  • Regioselectivity : Achieving high regioselectivity is crucial to minimize the formation of undesired isomers.
  • Reactivity : The iodine atom serves as an excellent leaving group, making the compound highly reactive. This can pose challenges in handling and storage.
  • Safety Precautions : Handling halogenated compounds requires proper safety measures due to their potential toxicity and reactivity.

Physical and Chemical Properties

Property Description
CAS No. 1533442-31-7
Molecular Formula C5H5IN2O2
Molecular Weight 252.01 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Standard InChIKey IMAPLGQOWUWXGL-UHFFFAOYSA-N

Role in Synthetic Chemistry

This compound is classified as a building block in advanced organic synthesis. Its utility lies in its ability to undergo various transformations due to the presence of the iodine atom, which acts as a versatile leaving group. This makes it an essential intermediate for the synthesis of complex molecules, particularly in pharmaceutical research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 5-position undergoes nucleophilic substitution under specific conditions. Key studies demonstrate:

  • Aromatic substitution with amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 5-substituted pyrazole derivatives .

  • Copper-catalyzed cross-couplings enable C–N bond formation with secondary amines, achieving yields up to 87% .

Table 1: Substitution Reactions and Yields

NucleophileCatalyst/ConditionsProduct YieldReference
PiperidineCuI, K3_3PO4_4, DMF, 100°C85%
Sodium methoxideNaH, THF, reflux78%
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_392%

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Arylation

Palladium-catalyzed coupling with arylboronic acids produces 5-arylpyrazoles. For example:

  • Reaction with 4-methoxyphenylboronic acid in dioxane/H2_2O (3:1) at 80°C yields 93% product .

Negishi Alkylation

Zinc-mediated coupling with benzyl halides forms 5-benzyl derivatives in yields up to 76% under inert atmospheres .

Cyclization and Heterocycle Formation

The ester group participates in cyclocondensation reactions:

  • Pyrazolo[1,5-a]pyrimidines form via reaction with β-ketoesters under acidic conditions (HCl/EtOH, reflux) .

  • Triazole derivatives are synthesized using click chemistry (CuSO4_4, sodium ascorbate) .

Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis to carboxylic acid derivatives:

  • Basic hydrolysis (NaOH, H2_2O/EtOH, reflux) yields 5-iodo-1H-pyrazole-3-carboxylic acid in >90% purity .

  • Acid-catalyzed transesterification with higher alcohols (e.g., ethanol) proceeds at 60°C .

Radical Reactions

Recent studies highlight iodine’s role in radical-mediated transformations:

  • Photoredox catalysis with Ru(bpy)32+_3^{2+} generates pyrazole radicals for C–H functionalization .

  • Iodine abstraction using Bu3_3SnH forms 5-unsubstituted pyrazoles .

Comparative Reactivity Analysis

The iodine substituent significantly enhances electrophilic aromatic substitution rates compared to non-halogenated analogs. Key data:

Reaction TypeRelative Rate (vs. H-substituted)Selectivity (5-position)
Suzuki Coupling8.2× faster>99%
Nucleophilic Substitution5.7× faster85–92%

Mechanistic Insights

  • Iodine’s leaving group ability : The C–I bond dissociation energy (≈55 kcal/mol) facilitates oxidative addition in cross-couplings .

  • Steric effects : The ester group at C3 directs substitutions to C5 due to electronic deactivation at C4 .

Stability and Handling

  • Thermal stability : Decomposes above 200°C (DSC data) .

  • Light sensitivity : Requires storage in amber vials under inert gas .

Scientific Research Applications

Methyl 5-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives may exhibit interesting biological activities, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of methyl 5-iodo-1H-pyrazole-3-carboxylate and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the ester group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (commercial grade) .
  • Storage : Stable at room temperature but recommended to be stored in a dark, inert atmosphere at 2–8°C .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Ethyl 5-Iodo-1H-Pyrazole-3-Carboxylate (CAS: 141998-77-8)

Molecular Formula : C₆H₇IN₂O₂; Molecular Weight : 266.04 g/mol .
Differences :

  • The ethyl ester group increases molecular weight and lipophilicity compared to the methyl ester.
  • Boiling Point: 377.6°C (vs.
  • Density : 1.936 g/cm³ (higher than methyl derivatives) .
  • Applications : Used in cross-coupling reactions and as a precursor for heterocyclic compounds .

Safety Profile : Similar hazards (respiratory and skin irritation) but lacks detailed regulatory listings .

Methyl 1-(2-Fluoroethyl)-5-Iodo-1H-Pyrazole-3-Carboxylate (CAS: 2226181-97-9)

Molecular Formula : C₇H₈FIN₂O₂; Molecular Weight : 298.05 g/mol .
Key Features :

  • Predicted Properties : Density (1.91 g/cm³), boiling point (352.8°C), and acidity (pKa ≈ -1.77) .
  • Applications : Likely used in targeted drug design due to fluorine’s electronegativity and lipophilicity.

Comparison :

  • Higher molecular weight and lower boiling point than the parent methyl 5-iodo compound .

Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate (CAS: 1018446-60-0)

Molecular Formula : C₅H₆N₂O₃; Molecular Weight : 142.11 g/mol .
Key Differences :

  • Likely lower thermal stability due to the absence of iodine’s electron-withdrawing effects.

Applications: Potential use in chelating agents or metal-organic frameworks.

Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS: 139297-50-0)

Molecular Formula : C₈H₁₂N₂O₃; Molecular Weight : 184.19 g/mol .
Key Features :

  • Methoxy group at the 5-position and methyl group at the 1-position enhance steric hindrance and electronic effects.
  • Applications : Intermediate in fine chemical synthesis, particularly for agrochemicals .

Comparison :

  • Lower molecular weight but higher steric complexity compared to methyl 5-iodo derivatives.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Applications
Methyl 5-iodo-1H-pyrazole-3-carboxylate 1533442-31-7 252.01 Iodo (C5), methyl ester N/A N/A Kinase inhibitors, medicinal chemistry
Ethyl 5-iodo-1H-pyrazole-3-carboxylate 141998-77-8 266.04 Iodo (C5), ethyl ester 377.6 1.936 Cross-coupling reactions
Methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate 2226181-97-9 298.05 Iodo (C5), 2-fluoroethyl 352.8 (predicted) 1.91 (predicted) Drug design
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 139297-50-0 184.19 Methoxy (C5), methyl (N1) N/A N/A Agrochemical intermediates

Biological Activity

Methyl 5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research, supported by case studies and data tables.

Overview of this compound

  • Chemical Structure : The compound features a pyrazole ring with an iodine atom at the 5-position and a methyl ester group at the 3-position, contributing to its unique reactivity and biological properties.
  • Molecular Formula : C₅H₅IN₂O₂
  • Molecular Weight : Approximately 252.01 g/mol

This compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : The compound interacts with specific receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : It can modulate several biochemical pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Activity TypeTarget OrganismsMIC Values (μg/mL)
AntibacterialE. coli2 - 64
MRSAVaries
  • Anti-inflammatory Effects : Some studies have highlighted its potential as an anti-inflammatory agent, showing effects comparable to established anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the efficacy of this compound against multidrug-resistant strains. The results showed that the compound exhibited strong antibacterial activity with low cytotoxicity levels, making it a promising candidate for further development as an antibiotic.
  • Inhibition of Enzymatic Activity :
    Another investigation focused on the compound's ability to inhibit monoamine oxidase (MAO). Certain derivatives displayed high inhibition rates against both MAO-A and MAO-B isoforms, suggesting potential applications in treating mood disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the use of hydrazine derivatives and various coupling reactions to introduce the iodine atom and carboxylate group .

Q & A

Basic: What safety protocols should be followed when handling methyl 5-iodo-1H-pyrazole-3-carboxylate?

Methodological Answer:
While specific safety data for this compound are limited, protocols for structurally similar pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) recommend:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose via licensed waste services. Avoid drainage systems .
  • Emergency Measures: For eye exposure, rinse with water for ≥15 minutes; for ingestion, do NOT induce vomiting—seek medical attention .

Table 1: Key Safety Precautions for Pyrazole Derivatives

Hazard TypeMitigation StrategyReference
Skin ContactImmediate washing with soap/water
Fire RiskUse CO₂ or dry chemical extinguishers
EnvironmentalPrevent soil/water contamination

Basic: What synthetic routes are effective for preparing this compound?

Methodological Answer:
Synthesis typically involves:

Core Pyrazole Formation: Cyclocondensation of hydrazines with β-ketoesters, followed by iodination at the 5-position .

Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

Esterification: Methylation of the carboxylic acid group using dimethyl sulfate or diazomethane .

Critical Step: Monitor reaction temperature (<0°C during iodination) to avoid side products. Purify via column chromatography (hexane/ethyl acetate) .

Basic: How can the structure of this compound be confirmed?

Methodological Answer:
Use a multi-technique approach:

  • NMR: 1H^1H-NMR should show a singlet for the methyl ester (~3.8 ppm) and deshielded protons adjacent to iodine .
  • X-Ray Crystallography: Refine using SHELXL (e.g., anisotropic displacement parameters for iodine) .
  • Mass Spectrometry: ESI-MS should display [M+H]+^+ with isotopic pattern confirming iodine (m/z ~307) .

Data Contradiction Tip: If NMR peaks overlap, use 13C^{13}C-NMR DEPT to resolve quaternary carbons .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from:

  • Tautomerism: Pyrazole rings can exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dynamic equilibria .
  • Crystallographic Disorder: Refine X-ray data with SHELXL’s PART instruction to model disorder .
  • Impurity Interference: Compare HPLC retention times with synthetic intermediates to identify byproducts .

Case Study: In a 2020 study, conflicting IR carbonyl stretches were resolved by DFT calculations, revealing hydrogen bonding in the crystal lattice .

Advanced: How to design experiments for studying its reactivity in heterocyclic synthesis?

Methodological Answer:
Design based on the iodine substituent’s electrophilicity:

Cross-Coupling Reactions: Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to replace iodine with aryl/heteroaryl groups .

Cyclization: React with hydrazines under microwave irradiation to form fused pyrazolo[1,5-a]pyrimidines .

Catalytic Applications: Screen as a ligand in transition-metal catalysis (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Table 2: Optimized Conditions for Cross-Coupling

Reaction TypeCatalystSolventYield (%)Reference
Suzuki-MiyauraPd(dppf)Cl₂DMF/H₂O78–85
Ullmann CouplingCuI/1,10-phenanthrolineToluene65

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model iodine’s electron-withdrawing effects on reaction sites .
  • Molecular Docking: Dock into enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina to predict bioactivity .
  • MD Simulations: Simulate solvation dynamics in water/DMSO to assess stability under reaction conditions .

Validation: Compare computed 1H^1H-NMR shifts (GIAO method) with experimental data to validate models .

Advanced: How to optimize crystallization conditions for X-ray studies?

Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation .
  • Temperature Gradient: Use a thermal cycler to identify ideal nucleation temperatures (typically 4–25°C) .
  • Additives: Introduce trace DMSO to improve crystal morphology .

SHELX Refinement Tips:

  • Apply TWIN/BASF commands for twinned crystals .
  • Use HKLF 5 format for high-resolution data .

Advanced: How to analyze discrepancies between theoretical and experimental bioactivity data?

Methodological Answer:

  • QSAR Models: Build regression models correlating electronic parameters (HOMO/LUMO) with IC₅₀ values .
  • SAR Studies: Synthesize analogs (e.g., replacing iodine with Br/CF₃) to isolate structural contributors to activity .
  • Error Analysis: Check for false positives in enzyme assays (e.g., aggregation-mediated inhibition) via dynamic light scattering .

Case Study: A 2020 study found methyl 5-iodo derivatives showed lower COX-2 inhibition than predicted due to steric hindrance—revised docking parameters improved correlation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-iodo-1H-pyrazole-3-carboxylate
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methyl 5-iodo-1H-pyrazole-3-carboxylate

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